Product packaging for Diallyl dicarbonate(Cat. No.:CAS No. 115491-93-5)

Diallyl dicarbonate

Cat. No.: B055262
CAS No.: 115491-93-5
M. Wt: 186.16 g/mol
InChI Key: XVSSGIXTKVRGAR-UHFFFAOYSA-N
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Description

Diallyl dicarbonate is a valuable, high-purity chemical reagent primarily utilized in organic synthesis and polymer chemistry research. Its core utility stems from the presence of two highly reactive allyl carbonate groups, which undergo facile cleavage and rearrangement reactions. A key application is its role as a protected form of allyl alcohol, where it serves as a versatile precursor for introducing the allyl moiety into more complex molecular architectures under mild conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O5 B055262 Diallyl dicarbonate CAS No. 115491-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enoxycarbonyl prop-2-enyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-3-5-11-7(9)13-8(10)12-6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSSGIXTKVRGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)OC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402700
Record name Diallyl pyrocarbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115491-93-5
Record name Diallyl pyrocarbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diallyl Pyrocarbonate
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Synthetic Methodologies for Diallyl Dicarbonate

Historical Development of Diallyl Dicarbonate (B1257347) Synthesis

The development of a practical synthesis for diallyl dicarbonate was first prominently described in 1987 by researchers G. Sennyey, G. Barcelo, and J.-P. Senet. Their work, published in Tetrahedron Letters, presented this compound as a convenient reagent for preparing allyl carbamates. The foundational synthetic route they established involves the reaction of allyl chloroformate with sodium allyl carbonate. This method represented a key step in making this compound accessible for further applications in organic synthesis.

Contemporary Chemical Synthesis Routes for this compound

Modern synthetic strategies for this compound are primarily rooted in the principles of nucleophilic acyl substitution, building upon the historical precedent.

Nucleophilic acyl substitution is a class of substitution reactions involving a nucleophile and an acyl compound. In the context of this compound synthesis, this mechanism is central. The method originally reported by Sennyey and colleagues is a classic example of this pathway. wikipedia.org The synthesis involves two main reactants:

Allyl chloroformate : This molecule provides the electrophilic carbonyl group that is susceptible to nucleophilic attack.

Sodium allyl carbonate : This salt acts as the nucleophile. The carbonate anion attacks the carbonyl carbon of allyl chloroformate, leading to the displacement of the chloride leaving group.

The reaction results in the formation of the dicarbonate structure.

A more contemporary approach, which also relies on nucleophilic acyl substitution, employs triphosgene (B27547) (bis(trichloromethyl) carbonate) as a safer substitute for the highly toxic phosgene (B1210022) gas. wikipedia.org In this route, triphosgene acts as the electrophilic carbonyl source. It can react with two equivalents of allyl alcohol in the presence of a base to yield this compound. tcichemicals.com The base is required to deprotonate the allyl alcohol, forming an alkoxide nucleophile that subsequently attacks the central carbonyl carbons of the triphosgene molecule.

A review of scientific literature indicates that transesterification is a widely reported method for the synthesis of simple carbonates, such as diallyl carbonate. However, its specific application for the synthesis of this compound is not prominently documented.

The synthesis of diallyl carbonate via the transesterification of urea (B33335) with allyl alcohol, often using metal chloride catalysts like LaCl₃, is a known process. researchgate.netx-mol.com This reaction proceeds through an allyl carbamate (B1207046) intermediate. researchgate.net However, the extension of this specific urea-based transesterification methodology to produce this compound is not described in the available scientific literature.

Palladium catalysts are notably used in reactions involving allylic compounds, including the Tsuji-Trost reaction where diallyl carbonate is an effective reagent. wikipedia.orgsigmaaldrich.com Furthermore, palladium-catalyzed transesterification of diallyl carbonate with other alcohols, such as glycerol (B35011), has been reported. Despite the utility of palladium in activating allyl compounds, its specific use to catalyze a transesterification reaction for the formation of this compound is not an established or reported synthetic route in the reviewed literature.

Phosphane-mediated reactions are utilized in various organic transformations. While some literature mentions phosphane-mediated synthesis for diallyl carbonate, a specific, well-documented phosphane-mediated route for the synthesis of this compound is not found in a review of current scientific databases.

Urea Transesterification with Allyl Alcohol and Metal Chloride Catalysts

Reactions Involving Allyl Chloroformate for this compound Derivatives

Allyl chloroformate is a key reagent in the synthesis of various this compound derivatives. It readily reacts with nucleophiles, such as alcohols and amines, to introduce the allyl carbonate moiety.

One notable application is in the synthesis of allyl enol carbonates. These compounds are prepared by reacting the enolate of a ketone with allyl chloroformate at low temperatures. nih.gov The resulting allyl enol carbonates are valuable intermediates in palladium-catalyzed reactions. nih.gov

Furthermore, allyl chloroformate is utilized in the preparation of this compound itself. This can be achieved by reacting allyl chloroformate with an alkali metal carbonate, such as potassium carbonate, in a suitable solvent like acetonitrile. google.com This method offers a catalyst-free route to this compound in high yield. google.com Another approach involves the reaction of allyl chloroformate with sodium allyl carbonate. researchgate.net

The reactivity of allyl chloroformate also extends to the functionalization of more complex molecules. For instance, it has been used to functionalize 3,5-dihydroxybenzaldehyde (B42069) to create precursors for mesogenic polymerizable materials. nih.gov Additionally, it is employed in the synthesis of the polymer precursor diallyl 2,2'-oxydiethyl dicarbonate through a reaction with diethylene glycol. wikipedia.org

The versatility of allyl chloroformate is further demonstrated in its use for creating protecting groups in peptide synthesis. The allyloxycarbonyl (Aloc) group is introduced using either allyl chloroformate or this compound. wiley-vch.de

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This trend is also evident in the production of this compound and other organic carbonates, with a focus on utilizing carbon dioxide (CO₂) and employing sustainable catalysts.

Utilization of CO₂ in Organic Carbonate Synthesis

The use of carbon dioxide as a C1 feedstock for chemical synthesis is a highly attractive concept from a green chemistry perspective, as it offers a way to recycle this greenhouse gas into valuable products. stanford.educhemrxiv.org One of the most promising applications of CO₂ is in the synthesis of organic carbonates. researchgate.net

The cycloaddition of CO₂ to epoxides is a 100% atom-economical reaction that yields cyclic carbonates, which are valuable compounds in their own right and can serve as intermediates for other chemicals. chemrxiv.orgresearchgate.net Research has focused on developing efficient catalytic systems for this transformation that can operate under mild conditions, avoiding the need for high temperatures and pressures, as well as organic solvents. chemrxiv.org Micellar catalysis has emerged as a promising approach, enabling the reaction to proceed in aqueous media without the need for pressurization or heating. chemrxiv.org

While the direct synthesis of linear carbonates like this compound from CO₂ and alcohols presents greater challenges due to the need for dehydrating agents and often harsh reaction conditions, it remains an active area of research. researchgate.netacs.org The development of catalysts that can facilitate the direct carbonation of alcohols with CO₂ under milder conditions is a key goal. acs.org

Sustainable Catalysis in this compound Production

Sustainable catalysis is a cornerstone of green chemistry, aiming to replace hazardous and inefficient catalysts with more environmentally benign alternatives. master-sucat.eu In the context of this compound and related organic carbonate synthesis, research has explored various catalytic systems.

For the synthesis of dialkyl carbonates from alcohols and CO₂, metal oxides like ceria (CeO₂) have shown catalytic activity. acs.org However, catalyst stability often emerges as a more significant limiting factor than activity. acs.org The development of robust and recyclable catalysts is therefore crucial for the economic viability of such processes. acs.org

In the transesterification route to organic carbonates, which involves the reaction of an alcohol with another carbonate like dimethyl carbonate (DMC), heterogeneous catalysts such as hydrotalcites have proven effective. rsc.org These catalysts can be easily recovered and reused, contributing to a more sustainable process. rsc.org Similarly, various zinc compounds have been investigated as catalysts for the synthesis of dimethyl carbonate from methyl carbamate and methanol. acs.org

The principles of sustainable catalysis are also being applied to the synthesis of diallyl carbonate itself. For instance, the transesterification of urea with allyl alcohol can be catalyzed by metal chlorides. acs.org Furthermore, the functionalization of biomass-derived molecules like lignin (B12514952) with diallyl carbonate is being optimized to improve sustainability by reducing the amount of reagent used and recycling the catalyst. rsc.org

Advanced Synthesis Techniques for this compound Analogues and Derivatives

Beyond the traditional synthetic routes, advanced methodologies have been developed to create novel this compound analogs and derivatives with specific functionalities and properties. These techniques often involve multi-step syntheses and the use of specialized reagents and catalysts.

Synthesis of Glycerol-Derived Diallyl Spiroorthocarbonates

A notable example of advanced synthesis is the creation of glycerol-derived diallyl spiroorthocarbonates. nih.gov These compounds are designed as antishrinkage additives for dental resins. nih.gov The synthesis involves creating a mixture of five- and six-membered ring spiroorthocarbonates that are functionalized with allylic groups. nih.gov The addition of these spiroorthocarbonates to dental resin formulations has been shown to significantly reduce shrinkage during the curing process. nih.gov Furthermore, their presence can enhance the mechanical properties of the final composite material, such as flexural and compressive strength, by increasing the crosslink density through the ring-opening polymerization of the spiroorthocarbonate structure. nih.gov

Synthesis of Diallyl 2,2'-oxydiethyl Dicarbonate

Diallyl 2,2'-oxydiethyl dicarbonate is a key monomer used in the production of high-performance polymers, particularly for optical applications. The industrial synthesis of this compound typically involves the reaction of diethylene glycol with allyl chloroformate. wikipedia.org This reaction is generally carried out in the presence of a base, such as pyridine, which acts as both a catalyst and an acid scavenger to neutralize the hydrochloric acid byproduct. The reaction temperature is carefully controlled to optimize the reaction rate while minimizing side reactions.

To drive the reaction to completion, an excess of allyl chloroformate is often used. After the reaction, the crude product is purified, typically by vacuum distillation, to achieve the high purity required for polymerization applications.

Recent research has also explored more sustainable, solvent-free methods for the synthesis of diallyl 2,2'-oxydiethyl dicarbonate. Mechanochemical synthesis using ball milling has been shown to be a viable alternative, reducing solvent waste and reaction times while maintaining high yields.

Synthesis of Diallyl Pyrocarbonate

The synthesis of diallyl pyrocarbonate can be achieved through several methodologies. A primary route involves the reaction of allyl chloroformate with a carbonate source. One established method describes the preparation of this compound from the reaction of allyl chloroformate with sodium allyl carbonate. This reaction provides a direct pathway to the target dicarbonate structure.

Another prevalent synthetic strategy involves the reaction of an organohaloformate, such as allyl chloroformate, with an aqueous solution of an alkali metal hydroxide (B78521), like sodium hydroxide. This process can be performed in the absence of an organic solvent but requires a phase-transfer catalyst. The reaction of allyl chloroformate with sodium carbonate is also a viable method.

Furthermore, diallyl carbonate, a related compound, can be synthesized via the transesterification of other carbonate compounds, such as dimethyl carbonate, with allyl alcohol. google.com While this produces diallyl carbonate, similar principles of transesterification can be applied in the synthesis of dicarbonates. DFT calculations have also been used to study the formation of diallyl carbonate from allyl alcohol and carbon dioxide promoted by dicyclohexylcarbodiimide (B1669883) (DCC), which proceeds through an O-alkyl isourea intermediate. nih.gov

Table 1: Synthetic Parameters for Diallyl Pyrocarbonate
Reactant 1Reactant 2Key Conditions/CatalystProduct
Allyl ChloroformateSodium Allyl CarbonateDirect reactionThis compound
Allyl ChloroformateAqueous Sodium HydroxidePhase-transfer catalystThis compound
Allyl AlcoholCarbon DioxideDicyclohexylcarbodiimide (DCC)Diallyl Carbonate

Carboallyloxy Derivatives of Alpha-Amino Acids Utilizing this compound

This compound is a highly effective reagent for the N-protection of α-amino acids by introducing the allyloxycarbonyl (Alloc) group. researchgate.net This protecting group is valuable in peptide synthesis because it is stable under various conditions but can be selectively removed under mild conditions using palladium catalysts. uva.nl

The reaction involves the nucleophilic attack of the amino group of the α-amino acid on one of the carbonyl carbons of this compound. This process results in the formation of an N-allyloxycarbonyl derivative, which is a type of carbamate. researchgate.net The other portion of the dicarbonate molecule is released as a leaving group, which subsequently decomposes. This reaction is analogous to the widely used protection of amino acids using di-tert-butyl dicarbonate (Boc₂O) to form Boc-derivatives. libretexts.orgorganic-chemistry.org

The general mechanism is a nucleophilic acyl substitution, where the amine functions as the nucleophile and an allyl carbonate species acts as the leaving group. libretexts.org The use of this compound provides an efficient means to synthesize these carboallyloxy derivatives, which are crucial intermediates in the stepwise assembly of peptide chains. uva.nlcenmed.com For instance, the reaction is employed in the synthesis of protected non-natural arginine residues, where microwave heating can accelerate the process.

Table 2: Protection of Amino Acids with this compound
Amino Acid TypeReagentProductPurpose
α-Amino Acids (e.g., Glycine, Alanine)This compoundN-Allyloxycarbonyl-amino acid (Alloc-amino acid)Amine protection for peptide synthesis

Compound Information

Table 3: Mentioned Compounds and their PubChem CIDs
Compound NamePubChem CID
This compound4384857 fishersci.ca
Allyl chloroformate18052 nih.gov
Sodium allyl carbonateNot available
Alpha-Amino Acids169449957 (general entry) nih.gov
Allyl carbamate16454 cmdm.tw
Diallyl carbonate84764 wikipedia.org
Dimethyl carbonate11612
Allyl alcohol7858
Dicyclohexylcarbodiimide (DCC)10734
Sodium hydroxide14798
Sodium carbonate10340 nih.gov
Carbon dioxide280
Glycine750 wikipedia.org
Alanine5950 nih.gov
Di-tert-butyl dicarbonate31238

Reaction Mechanisms and Chemical Reactivity of Diallyl Dicarbonate

Mechanistic Investigations of Diallyl Dicarbonate (B1257347) Reactions

Palladium catalysts are effective in promoting the decarboxylative and decarbonylative transformations of diallyl dicarbonate. lookchem.comnih.govresearchgate.net These reactions are significant in organic synthesis for creating new carbon-carbon bonds under mild conditions. nih.gov The mechanism often involves the formation of a π-allylpalladium intermediate, which is a common feature in Tsuji-Trost-type reactions. nih.govnih.gov The reactivity of this compound in these transformations makes it a valuable reagent for allylation reactions. lookchem.comwikipedia.org

Following oxidative addition and decarboxylation, both η¹- and η³-allyl palladium alkoxide intermediates can be formed. nih.gov These species are crucial in mediating the subsequent transformations. nih.gov The η³-allylpalladium complex is a common intermediate in many palladium-catalyzed allylic substitution reactions. thieme-connect.de The η¹-allyl palladium species, while less common, has been identified as a resting state in certain catalytic cycles. researchgate.net The interconversion between these η¹- and η³-allyl species can influence the regioselectivity and stereoselectivity of the reaction. The electrophilic η³-allyl palladium complex readily reacts with nucleophiles to form the final product and regenerate the palladium(0) catalyst. sit.edu.cn

This compound is susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbons in the dicarbonate moiety. wikipedia.org It reacts with a variety of nucleophiles, including amines, alcohols, and thiols. wikipedia.org This reactivity allows for its use in the synthesis of other carbonates and related compounds. For instance, it can undergo transesterification with alcohols in the presence of a catalyst. The ability of diallyl carbonate to act as an acylating agent allows it to generate carbanions, boronates, phosphides, amides, and alkoxide nucleophiles in situ. lookchem.com

The allyl groups in this compound make it a substrate for free-radical reactions. These reactions can be initiated by radical initiators or by UV light. One of the primary applications of this reactivity is in polymerization processes, where the double bonds of the allyl groups participate in chain-growth reactions to form cross-linked polymers. Theoretical studies on related carbonate radicals suggest that hydrogen abstraction from diallyl carbon atoms is a highly favorable process, indicating the potential for this compound to participate in such radical-mediated pathways. nih.govnih.govresearchgate.net

Transcarbonation, or carbonate interchange, is a reaction where the carbonate group is transferred from one molecule to another. Diallyl carbonate can participate in such reactions. For instance, the transesterification of diallyl carbonate with glycerol (B35011), catalyzed by a palladium/phosphine (B1218219) system, produces glycerol carbonate. This type of reaction is also seen with other dialkyl carbonates, where they react with alcohols to form new, often unsymmetrical, carbonates. researchgate.netresearchgate.net The mechanism for base-catalyzed transcarbonation generally involves the nucleophilic activation of the alcohol to form an alkoxide, which then attacks the carbonyl carbon of the carbonate. rsc.org

Interactive Data Table

Below is a summary of the key reaction types of this compound and the typical conditions or intermediates involved.

Reaction TypeKey Intermediates/ReagentsTypical Conditions
Palladium-Catalyzed Decarboxylation π-Allylpalladium complexes, η¹- and η³-allyl Pd alkoxidesPalladium(0) catalyst (e.g., Pd(PPh₃)₄)
Nucleophilic Substitution Alcohols, amines, thiolsOften base-catalyzed
Free Radical Polymerization Radical initiators (e.g., benzoyl peroxide), UV lightHeat or UV irradiation
Transcarbonation Alcohols, base or palladium catalystVaries with catalyst system
Oxidative Addition and Reversible Decarboxylation

Free Radical Initiated Reactions

This compound in Organic Synthesis

This compound (DADC) is a versatile reagent in modern organic synthesis, recognized for its reactivity stemming from the presence of two allyl groups and a central carbonate functionality. wikipedia.org Its utility spans several key reaction types, primarily as an allylating agent and in polymer chemistry.

This compound serves as an effective acrylating agent in various chemical transformations. nih.govnih.govuni.lu In this capacity, it facilitates the introduction of an allyloxycarbonyl group onto a substrate. This reactivity is harnessed in the functionalization of diverse molecules.

This compound is a prominent reagent in the Tsuji-Trost reaction, a palladium-catalyzed substitution that forms a carbon-carbon, carbon-nitrogen, or carbon-oxygen bond between a nucleophile and an allyl group. nih.govuni.luatamankimya.com The general mechanism involves the coordination of the palladium(0) catalyst to the double bond of the allyl group, followed by oxidative addition. This displaces the leaving group and forms a π-allyl-palladium(II) complex. atamankimya.comatamanchemicals.com A nucleophile then attacks this complex, resulting in the allylated product. atamankimya.com

The use of diallyl carbonate as the allyl source is particularly advantageous in a subset of these transformations known as decarboxylative allylations. nih.gov

A significant advantage of employing this compound in Tsuji-Trost reactions is its ability to facilitate the in situ generation of nucleophiles. nih.govnih.gov This process typically occurs through decarboxylation, which can produce nucleophiles under neutral conditions. nih.gov Allyl carbonates are effective in promoting the formation of a wide array of nucleophilic species, including:

Carbanions

Boronates

Phosphides

Amides

Alkoxides

This in situ generation circumvents the need to pre-form and isolate potentially unstable nucleophiles, streamlining synthetic procedures. nih.govnih.gov The nature of the nucleophile, often categorized as "soft" or "hard" based on the pKa of its conjugate acid, can influence the stereoselectivity and outcome of the reaction. atamankimya.comatamanchemicals.com

The bifunctional nature of this compound, with two reactive allyl groups, makes it a valuable monomer and cross-linking agent in polymer chemistry. wikipedia.orgnih.gov It is used to chemically modify and functionalize various polymers, including biopolymers, which can then be cross-linked to form robust materials.

A notable application is the functionalization of lignocellulosic biomass, such as lignin (B12514952) and cellulose (B213188). wikipedia.orgnih.gov Diallyl carbonate can react with the hydroxyl groups present in these biopolymers to introduce allyl functionalities. wikipedia.org The resulting allylated polymers can then be cross-linked, often through a thiol-ene reaction with polyfunctional thiols, to create three-dimensional thermoset networks. wikipedia.orgnih.govfishersci.fi This process has been used to develop sustainable materials with tunable mechanical and thermal properties. For instance, a transparent thin film produced from cellulose allyl carbonate demonstrated a tensile strength of 21.6 MPa and 40% elongation at break. nih.gov

Table 1: Research Findings on this compound in Polymer Cross-linking

Polymer SubstrateReaction TypeCross-linking MethodResulting MaterialKey FindingSource
LigninAllylationThiol-ene reaction with polyfunctional thiolsLignin-based thermosetDADC reacts with various OH groups, enabling a high degree of functionalization for cross-linking. wikipedia.org
CelluloseAllyloxycarbonylationThiol-ene reaction with 1-butane thiolCellulose allyl carbonate filmProduces a transparent film with improved thermal properties and a tensile strength of 21.6 MPa. nih.gov
StarchAllyloxycarbonylationNot specifiedStarch allyl carbonateDemonstrates the versatility of the allylation method on different polysaccharides. nih.gov

Tsuji-Trost Allylation Reactions with this compound

In Situ Generation of Nucleophiles

Theoretical Studies and Computational Chemistry

Computational chemistry has been employed to investigate the reactivity and mechanisms of reactions involving diallyl carbonate and structurally related compounds. Density Functional Theory (DFT) is a common method used for these theoretical explorations. nih.govperiodic-table.io

For instance, DFT calculations were utilized to study the mechanism of the thorium-catalyzed reduction of various carbonates, including diallyl carbonate, with pinacolborane. periodic-table.io These computational studies helped to corroborate experimental evidence and provided insight into the formation of thorium hydride species and the subsequent reduction pathway. periodic-table.io

In a related study, the molecular structure of the monomer diallyl (oxybis(ethane-2,1-diyl)) dicarbonate, also known as CR-39, was optimized using the DFT (B3LYP) method. nih.gov This theoretical investigation focused on its non-linear optical properties, demonstrating the utility of computational methods in predicting the characteristics of diallyl-containing molecules. nih.gov

Compound Reference Table

Density Functional Theory (DFT) for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate the intricate mechanisms of chemical reactions at a molecular level. While comprehensive DFT studies exclusively on this compound are not extensively documented, related studies on allylic carbonates and the reactivity of diallyl compounds provide significant insights into its reaction pathways.

One pertinent area of study involves the cobalt-catalyzed allylic substitution of racemic allylic carbonates with amines, which serves as an efficient method for synthesizing allylic amines. DFT calculations have been employed to unravel the detailed reaction mechanism and the origins of regio- and enantioselectivities in such reactions. rsc.org The computational findings reveal that the reaction initiates with a C–O oxidative addition through an SN2 back-side attack pathway. This is succeeded by the extrusion of carbon dioxide, leading to the formation of a methoxide-coordinated allyl-Co(III) species. A key insight from these DFT studies is that the C–N bond formation proceeds via an inner-sphere C–N reductive elimination, which is facilitated by five-membered transition states, rather than an outer-sphere nucleophilic attack. rsc.org The steric repulsions between the allylic part of the molecule and the bisoxazolinephosphine ligand are identified as the primary determinants of the observed high regio- and enantioselectivities. rsc.org

Furthermore, DFT studies on lipid peroxidation induced by carbonate radicals have highlighted the reactivity of the diallyl functional group. These studies indicate that carbonate radicals primarily initiate lipid peroxidation by abstracting hydrogen from diallyl carbon atoms. mdpi.com The reaction of hydrogen abstraction from these diallyl carbon atoms demonstrates the highest reaction rate and the lowest energy barrier, indicating it is the most spontaneous and favored process. mdpi.com

A theoretical investigation of diallyl phthalate (B1215562) using DFT has also provided information on charge distribution and molecular properties, which can be extrapolated to understand the reactivity of similar diallyl compounds like this compound. oup.com

Kinetic Modeling of Reactions Involving this compound

Kinetic modeling provides a quantitative understanding of reaction rates and the factors that influence them. For this compound, kinetic studies have been conducted primarily on its polymerization and transesterification reactions.

Polymerization Kinetics:

A kinetic study of the polymerization of diallyl carbonate initiated by benzoyl peroxide at 60°C has been discussed from the perspective of cyclopolymerization. x-mol.net The investigation revealed that the rate of polymerization (Rp) did not follow a simple square root or first-power dependence on the initiator concentration ([I]). Instead, a linear relationship was observed between Rp/[I]1/2 and [I]1/2. x-mol.net The study also found that the rate of polymerization, the degree of polymerization, and the extent of residual unsaturation all decreased as the monomer concentration was reduced. x-mol.net From the dependence of residual unsaturation on the monomer concentration, the ratio of the rate constant for the unimolecular cyclization reaction to that of the bimolecular propagation reaction of the uncyclized radical (Kc) was estimated to be 4.0 mol/l. x-mol.net

In the context of producing poly (disulfonyl diallyl carbonate) polymers for nuclear track detection, the kinetics of polymerization of a mixture of OESDAC (2,2'-(oxybis(ethylenesulfonyl))diallylcarbonate) and allyl diglycol carbonate (ADC) has been studied. This was done to establish a constant rate heating profile by extending a known kinetic model.

Transesterification Kinetics:

The palladium-catalyzed transesterification of diallyl carbonate with glycerol to produce glycerol carbonate has been a subject of kinetic analysis. The study, conducted in tetrahydrofuran (B95107) (THF), indicated a first-order dependence of the reaction rate on the concentrations of both the palladium catalyst and diallyl carbonate. It was also observed that the palladium catalyst bears two phosphine ligands during the turnover-limiting step of the reaction. Interestingly, an increase in the concentration of glycerol was found to inhibit the reaction, which was postulated to be due to a change in the polarity of the reaction medium. Isotopic labeling studies with 13C demonstrated that the transesterification process requires at least one allyl carbonate moiety and that a rapid equilibrium exists between the allyl carbonate and carbon dioxide in the solution. The proposed mechanism consistent with these kinetic data involves the oxidative addition of the allyl carbonate to the palladium catalyst, followed by a reversible decarboxylation step. The resulting η¹- and η³-allyl palladium alkoxide intermediates are thought to mediate both direct and indirect transesterification reactions with glycerol.

Polymerization and Polymer Chemistry of Diallyl Dicarbonate

Homopolymerization of Diallyl Dicarbonate (B1257347)

The homopolymerization of diallyl dicarbonate involves the reaction of this compound monomers to form a polymer. This process is typically initiated by free radical initiators.

The polymerization of diallyl monomers, including this compound, is commonly initiated by organic peroxides. Benzoyl peroxide is a frequently used initiator in these systems. The efficiency of the initiator can be influenced by the specific diallyl monomer being polymerized. In the case of diallyl carbonate polymerization, the consumption of the initiator is a key factor in the kinetics of the reaction. The choice of initiator system is critical as it affects the rate of polymerization and the properties of the final polymer.

Kinetic studies of the polymerization of diallyl carbonates provide insights into the reaction mechanism. Research has shown that the polymerization of diallyl carbonate involves a significant amount of intramolecular cyclization, leading to the formation of a polymer with a considerable fraction of cyclic structures. The kinetics of polymerization are also influenced by the initiator concentration and temperature.

Initiator Systems in this compound Polymerization (e.g., Benzoyl Peroxide)

Copolymerization of this compound

This compound can be copolymerized with other monomers to tailor the properties of the resulting polymer. This approach allows for the creation of materials with a range of chemical and physical characteristics.

This compound can be copolymerized with allyl diglycol carbonate (ADC), also known as CR-39. This copolymerization is relevant in the context of materials for optical applications. The addition of this compound to ADC can modify the properties of the resulting polymer, such as its refractive index and mechanical strength.

This compound can be copolymerized with a variety of other allylic monomers. This includes monomers such as diallyl phthalate (B1215562) and other diallyl esters. The reactivity ratios of the monomers in these copolymerization reactions determine the composition and structure of the final copolymer.

Functionalization of Biopolymers with this compound

Modification of Lignin (B12514952) with this compound

The chemical modification of lignin, an abundant aromatic biopolymer, is a key strategy for its valorization in high-performance materials. Diallyl carbonate (DAC) has been identified as an effective and sustainable reagent for the allylation of lignin. nih.gove3s-conferences.org This process introduces functional allyl groups onto the lignin structure, enhancing its reactivity for subsequent polymerization, such as in thiol-ene thermosets. nih.govcambridge.org

The allylation of organosolv lignin with diallyl carbonate can be performed as a solvent-free reaction, representing a non-toxic and environmentally benign modification technique. nih.gove3s-conferences.org The reaction is typically facilitated by a base catalyst. Studies have shown that diallyl carbonate is capable of reacting with the various types of hydroxyl groups present in lignin, including phenolic, aliphatic, and carboxylic acid OH groups. nih.gov This comprehensive reactivity allows for a higher degree of allylation compared to more selective reagents like allyl chloride, which primarily targets phenolic hydroxyls. nih.gov

Research on European beech wood organosolv lignin demonstrated that using diallyl carbonate in the presence of a recyclable base catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can convert up to 90% of the total hydroxyl groups to the corresponding allyl ethers or allyl carbonates. nih.gov The successful functionalization and resulting structure of the allylated lignin have been confirmed through detailed analysis using ³¹P, ¹H, and ¹³C NMR spectroscopy, as well as IR spectroscopy and mass analysis. nih.gove3s-conferences.orgmdpi.com This modification transforms lignin into a valuable macromonomer for creating bio-based thermosetting resins. nih.govmdpi.com

Table 1: Lignin Modification with Diallyl Carbonate

Feature Description Source(s)
Reagent Diallyl Carbonate (DAC) nih.gov
Substrate Organosolv Lignin nih.gov
Process Type Solvent-free, catalyzed allylation nih.gov
Advantages Sustainable, non-toxic, high degree of functionalization nih.govnih.gov
Reactive Sites Phenolic, aliphatic, and carboxylic acid hydroxyl groups nih.gov
Catalyst Example Tetrabutylammonium bromide (TBAB) nih.gov

| Application | Production of lignin-based thermosets via thiol-ene chemistry | nih.govcambridge.org |

Functionalization of Cellulose (B213188) with Diallyl Carbonate in Ionic Liquids

The functionalization of cellulose, the earth's most abundant biopolymer, can impart new properties for advanced applications. A sustainable, catalyst-free method for the allyloxycarbonylation of cellulose has been developed using diallyl carbonate (DAC) as a benign reagent and an ionic liquid, 1-butyl-3-methylimidazolium chloride (BMIMCI), as a homogeneous solvent. google.comCurrent time information in Bangalore, IN. This approach avoids the use of toxic chemicals and allows for the recycling and reuse of both the ionic liquid and excess DAC, enhancing the sustainability of the process. google.com

Through optimization of reaction conditions, microcrystalline cellulose can be successfully converted to cellulose allyl carbonate with a degree of substitution (DS) ranging from 0.8 to 1.3. google.comCurrent time information in Bangalore, IN. The same procedure has been successfully applied to maize starch, demonstrating the versatility of the method. google.comCurrent time information in Bangalore, IN. The resulting cellulose and starch allyl carbonates have been extensively characterized by various analytical techniques, including ATR-IR, NMR (¹H, ¹³C, ³¹P), and size exclusion chromatography (GPC). google.com

The thermal properties of the functionalized polysaccharides were investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). google.com Furthermore, the introduced allyl groups serve as reactive handles for subsequent modifications. For instance, cellulose allyl carbonate has been successfully modified via thiol-ene chemistry with 1-butane thiol, yielding a material with improved thermal properties, evidenced by a glass transition temperature (Tg) at 84 °C. google.com Transparent thin films can also be produced from the cellulose allyl carbonate, which exhibit a tensile strength of 21.6 MPa and an elongation at break of 40%. google.com

Table 2: Cellulose Functionalization with Diallyl Carbonate

Parameter Details Source(s)
Method Catalyst-free allyloxycarbonylation google.comCurrent time information in Bangalore, IN.
Reagent Diallyl Carbonate (DAC) google.com
Solvent 1-butyl-3-methylimidazolium chloride (BMIMCI) google.com
Achieved DS 0.8–1.3 google.comCurrent time information in Bangalore, IN.
Post-Modification Thiol-ene reaction with 1-butane thiol google.com
Resulting Property Improved thermal properties (Tg at 84 °C) google.com

| Mechanical Properties | Tensile Strength: 21.6 MPa; Elongation at Break: 40% | google.com |

Synthesis of Poly(triallyl phosphate) and its Copolymers

Triallyl phosphate (B84403) (TAP) is a monomer that has been synthesized and polymerized to create novel materials for specialized applications such as solid-state nuclear track detection. The TAP monomer can be cast polymerized to form the homopolymer, poly(triallyl phosphate) (PTAP), or copolymerized with other monomers like allyl diglycol carbonate (ADC).

The polymerization is typically a free-radical process initiated by compounds such as isopropyl peroxydicarbonate (IPP). A plasticizer, for example dioctyl phthalate (DOP), may also be incorporated into the formulation. The kinetics of the polymerization reaction have been studied to establish a constant rate polymerization profile, which is important for producing polymer films with uniform properties and minimal internal defects.

Transparent, thin films of both the PTAP homopolymer and poly(TAP-co-ADC) copolymers have been successfully produced. These materials have been explored for their ability to detect alpha particles and fission fragments. Research has shown that a poly(TAP-co-ADC) copolymer with a 3:7 weight ratio exhibits greater radiation sensitivity compared to standard materials like PADC and CR-39, making it a promising new polymer for nuclear track detection applications.

Table 3: Synthesis and Polymerization of Triallyl Phosphate

Feature Description Source(s)
Monomer Triallyl Phosphate (TAP)
Comonomer Allyl Diglycol Carbonate (ADC)
Polymers Poly(triallyl phosphate) (PTAP), Poly(TAP-co-ADC)
Initiator Isopropyl peroxydicarbonate (IPP)
Polymerization Cast polymerization
Application Solid-state nuclear track detectors

| Key Finding | Poly(TAP-co-ADC) (3:7 wt. ratio) shows enhanced radiation sensitivity | |

Resins and Crosslinked Materials

Anti-shrinkage Additives in Acrylic Dental Resins

A significant challenge in the clinical application of dental resin composites is the volumetric shrinkage that occurs during polymerization, which can compromise the marginal integrity of restorations. To counteract this, expanding monomers have been developed as anti-shrinkage additives. Among these are spiroorthocarbonates (SOCs) functionalized with allyl groups, such as glycerol-derived diallyl spiroorthocarbonates (SOC DA).

These diallyl-functionalized SOCs are incorporated into dental resin formulations, which typically consist of a blend of dimethacrylate monomers like Bis-GMA, UDMA, and TEGDMA. The anti-shrinkage mechanism involves a ring-opening polymerization of the spiro-cyclic structure, which causes volumetric expansion that can offset the shrinkage from the conventional polymerization of the acrylate/methacrylate (B99206) components. The diallyl groups on the SOC additive allow it to be integrated into the polymer network via radical polymerization of the carbon-carbon double bonds.

One study evaluated the effectiveness of a 1:1 mixture of five- and six-membered ring diallyl spiroorthocarbonates in a dental resin. The addition of 20 mol% of the SOC DA additive was found to reduce the polymerization shrinkage of the cured composite material by 53% compared to a formulation without the additive. Furthermore, kinetic studies using real-time infrared spectroscopy showed that the inclusion of the SOC DA additive also improved the conversion of the methacrylate double bonds.

Resin Synthesis for Coatings and Adhesives

Diallyl carbonate and related diallyl compounds are valuable monomers in the synthesis of resins for high-performance coatings and adhesives. The presence of two allyl groups per molecule allows for effective crosslinking, leading to the formation of durable polymer networks. These networks can provide desirable properties such as flexibility, thermal stability, and chemical resistance.

Diallyl carbonate itself is noted for its wide range of applications in manufacturing coatings and adhesives. Similarly, other diallyl esters and ethers are employed in this field. For instance, diallyl 2,2'-oxydiethyl dicarbonate is used in high-performance coatings and adhesives to enhance flexibility and durability. Diallyl bisphenol A diglycidyl ether is another related resin that exhibits excellent adhesive properties, mechanical performance, and solvent resistance, making it suitable for coatings, adhesives, and composite matrices. The use of various diallyl monomers, such as diallyl maleate (B1232345) or diallyl acrylpimarate, in resin formulations for coatings and adhesives has also been reported, often improving adhesion and mechanical characteristics.

Ion-Imprinted Polyesters for Uranyl Ion Extraction

The selective extraction of specific ions from aqueous solutions is critical for environmental remediation and resource recovery. Ion-imprinted polymers (IIPs) are materials designed with molecular-level cavities that selectively bind to a target ion. Research has been conducted on the development of ionic-imprinted polyesters for the selective extraction of uranyl ions (UO₂²⁺).

In one study, novel ion-imprinted resins were synthesized using polyesters of diallyl dicarboxylic acids as the base materials. Specifically, the monomers used were 2,5-bis((allyloxy)carbonyl)terephthalic acid and 4,6-bis((allyloxy)carbonyl)isophthalic acid (referred to as DAPY). The synthesis process for the IIP involves several key steps:

Monomer Synthesis: The diallyl dicarboxylic acid monomers are synthesized. These monomers are suitable for gamma radiation-induced polymerization due to the presence of unsaturated allyl groups in their structure.

Prepolymer Complex Formation: A coordination complex is formed between the target uranyl ions and the carboxyl groups of the functional monomer (DAPY). This is a crucial step where the template ion organizes the monomers around it before polymerization.

Polymerization: The prepolymer complex is polymerized using gamma radiation to form a crosslinked, insoluble resin. This process locks the template-specific cavities into the polymer matrix.

Template Removal: The uranyl ions (the template) are washed out of the polymer, typically using a solution like sodium carbonate, which forms stable complexes with uranyl without degrading the polymer structure. This leaves behind cavities specifically shaped to re-bind uranyl ions with high selectivity.

The resulting imprinted resins demonstrated the ability to extract uranyl ions from aqueous solutions, with performance evaluated based on parameters like pH, temperature, and extraction time. FTIR studies confirmed that the polymer structure remained stable up to an absorbed radiation dose of 150 kGy. These diallyl-based ion-imprinted polyesters represent a targeted approach for developing materials for the selective recovery of valuable or hazardous ions.

Advanced Research Applications of Diallyl Dicarbonate in Materials Science

Optical Materials and Polymer Systems

Diallyl carbonate serves as a foundational component in the synthesis of specialized polymers, including polycarbonates and polyurethanes, which are valued in optical applications. wikipedia.org

Production of Plastic Lenses

Diallyl carbonate is utilized as a raw material in the manufacturing of plastic lenses. It can be reacted with diols, such as diethylene glycol, through a transesterification process to produce monomers and oligomers. googleapis.com These resulting polymerizable compositions are then used, often via casting polymerization, to create organic glass with the high optical quality required for ophthalmic lenses. googleapis.comgoogle.com For instance, reacting diallyl carbonate with diethylene glycol can yield a mixture of monomers and oligomers that are formulated into commercial products for lens production. google.com

Optical Clarity and Mechanical Strength of Diallyl Dicarbonate (B1257347) Polymers

Polymers derived from diallyl carbonate monomers exhibit a range of beneficial properties, including high optical clarity, significant impact resistance, hardness, and heat resistance. researchgate.netiaea.org Research into the synthesis of network polycarbonates based on diallyl carbonate monomers demonstrates that these materials can achieve a high degree of cross-linking (over 80%) and thermal stability up to 250 °C. researchgate.netiaea.org

The specific properties can be tailored based on the co-monomers and synthesis process. For example, a carbonaceous polymer synthesized via a thiol-ene reaction with dithiols is noted for its high viscosity and transparency. wikipedia.org Another study on polycarbonates derived from a diallylcarbonate monomer reported a limiting oxygen index of 46.3%, indicating its potential as a flame-retardant material. researchgate.netiaea.org

Table 1: Properties of Diallyl Carbonate-Based Polymers

Property Finding Source(s)
Optical Property Polymers exhibit high optical clarity and transparency. wikipedia.orgresearchgate.netiaea.org
Mechanical Properties Characterized by high impact resistance, hardness, and toughness. researchgate.netiaea.org
Thermal Stability Stable up to 250 °C. researchgate.netiaea.org
Cross-linking Can achieve degrees of cross-linking greater than 80%. researchgate.netiaea.org
Flame Retardancy A polycarbonate from a specific monomer showed a limiting oxygen index of 46.3%. researchgate.netiaea.org
Physical State Can form transparent, viscous polymers. wikipedia.org

Biomedical and Biological Applications

The reactivity of diallyl carbonate and its ability to form diverse polymers have led to its exploration in the biomedical field.

Biocompatible Polymer Synthesis

Diallyl carbonate is a key reagent in the synthesis of novel biocompatible and biodegradable polymers derived from natural polyphenols like curcumin (B1669340) and resveratrol. google.comgoogle.com In this application, the phenolic groups of the natural compounds are reacted with diallyl carbonate to create allyl carbonate derivatives. google.com For example, Curcumin diallyl carbonate is a derivative synthesized for the creation of new polymers. google.comgoogle.com These monomers can then be polymerized to form materials such as polycarbonates and polyurethanes. google.com This research aims to create alternatives to fossil-based plastics, such as bisphenol A (BPA), by using renewable resources. nih.gov The resulting polymers are being investigated for their potential use in creating biocompatible materials.

Drug Delivery Systems

Research is underway to investigate the use of diallyl carbonate in medical applications, specifically for its potential in drug delivery systems. The ability of diallyl carbonate to form biocompatible polymers is a key factor in this area of research. Functionalized materials derived from the reaction of diallyl carbonate with polysaccharides like cellulose (B213188) have been noted for their potential applications in drug delivery, among other biomedical uses. researchgate.net While diallyl carbonate itself is being explored, related organosulfur compounds from garlic, such as diallyl disulfide, have been successfully incorporated into drug delivery carriers like mesoporous silica (B1680970) nanoparticles to achieve sustained release. nih.gov

Research into DNA Interactions

The direct interaction of diallyl carbonate with DNA is not extensively documented in current research literature. However, research into related compounds provides some context. For instance, studies on diallyl disulfide (DADS), another organosulfur compound derived from garlic, show that it can suppress the formation of DNA adducts as part of its anti-cancer mechanisms. nih.gov Broader research focuses on how various molecules, from small organic compounds to proteins, interact with DNA, often through intercalation (inserting between base pairs) or binding to the grooves of the DNA helix. heraldopenaccess.usnih.gov These interactions are studied to develop new therapies that target DNA. nih.gov While diallyl carbonate's reactivity makes it a candidate for various biochemical interactions, specific studies detailing its binding modes or effects on DNA are not prominent.

Nuclear Track Detection Materials

Diallyl dicarbonate and its derivatives, most notably allyl diglycol carbonate (ADC), are fundamental in the creation of polymers used as solid-state nuclear track detectors (SSNTDs). These materials are valued for their ability to record the paths of charged particles.

Poly(allyl diglycol carbonate) (PADC or CR-39) and Derivatives

Poly(allyl diglycol carbonate), commonly known by the trade name CR-39, is a thermoset polymer synthesized from the monomer allyl diglycol carbonate (ADC). wikipedia.orgechemi.com It was the 39th formula of a thermosetting plastic developed by the Columbia Resins project in 1940. wikipedia.org While its initial applications were in optics, its utility as a nuclear track detector was discovered in 1978. mdpi.com Researchers found that when a sample of PADC was etched, it revealed the tracks of alpha-particles. alibaba.com

The mechanism of track detection in PADC involves the creation of a "latent track" of broken chemical bonds along the trajectory of an energetic charged particle. science.gov This damaged region is more susceptible to chemical etching than the bulk material. When treated with an alkaline solution, such as sodium hydroxide (B78521), the detector is etched, and the latent tracks are enlarged into conical pits that can be observed with an optical microscope. mdpi.comtubitak.gov.tr The geometry of these etch-pits allows for the identification of the particle's type and energy. mdpi.com

PADC is particularly effective for detecting alpha-particles, protons, heavy ions, and fast neutrons. alibaba.com It is insensitive to X-rays, gamma-rays, and beta-particles, making it a highly selective detector for specific types of ionizing radiation. alibaba.com

Research into enhancing the properties of PADC for nuclear track detection has led to the development of various derivatives and copolymers. For instance, copolymers of ADC with other monomers like triallyl phosphate (B84403) (TAP) have been synthesized to create new detector materials. tandfonline.com These new polymers, such as poly(TAP-co-ADC), have been successfully tested for the detection of alpha particles and fission fragments. tandfonline.com The goal of creating these derivatives is often to improve sensitivity, shorten etching times, or enhance the discrimination between different types of particles. tubitak.gov.trfrontiersin.org For example, novel poly(disulfonyl diallyl carbonate) polymers have been developed for more rapid track detection.

The following table summarizes key properties of PADC (CR-39) relevant to its application in nuclear track detection:

PropertyValue/DescriptionSource(s)
Chemical Name Poly(allyl diglycol carbonate) wikipedia.org
Monomer Allyl diglycol carbonate (ADC) wikipedia.org
Density 1.31 g/cm³ stealthadhesives.co.uk
Refractive Index (n_D) 1.498 stealthadhesives.co.uk
Detected Particles Alpha particles, protons, heavy ions, fast neutrons alibaba.com
Detection Mechanism Formation of latent tracks by ionizing radiation, revealed by chemical etching. mdpi.comscience.gov
Common Etchant Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solutions. mdpi.comcern.ch

Sizing Particles of Natural Uranium and Nuclear Fuels

A significant application of PADC-based track detectors is in the autoradiography and sizing of alpha-emitting particles, particularly those from natural uranium and nuclear fuels. Theoretical and experimental methods have been developed to determine the size distribution of these radioactive particles when they are collected on air-sampler filters.

In this technique, a PADC detector is exposed to the filter containing the particles. The alpha particles emitted by the uranium or other radionuclides create tracks in the detector. After etching, these tracks appear in clusters that radiate from the central point where the radioactive particle was located. A theoretical model can then be applied to relate the number of tracks within a cluster to the diameter of the original particle. This method has been successfully used to measure the size of natural uranium oxide particles with diameters ranging from 4 to 130 micrometers, showing good agreement between the track cluster count and optical microscope measurements.

This application is crucial for radiation protection and monitoring in environments where uranium and other nuclear materials are handled, as the inhalation risk associated with radioactive particles is highly dependent on their size.

Other Specialized Material Applications

Beyond nuclear track detection, this compound and its derivatives have found use in several other industrial and research applications due to their versatile chemical properties.

Coatings and Inks Industry

Diallyl carbonate and its derivatives are utilized in the formulation of high-performance coatings. guidechem.com The inclusion of these compounds can enhance the durability and chemical resistance of the finished coating. polysciences.com Allyl alcohol, a precursor to diallyl carbonates, is used to produce copolymers for various coating applications, including architectural paints and industrial maintenance coatings. cognitivemarketresearch.com The cross-linking capabilities of the allyl groups contribute to the formation of robust and stable coating films. polysciences.com

In the ink industry, related compounds like styrene (B11656) allyl alcohol copolymers are used as resin modifiers and to provide hydroxyl functionality for crosslinking in printing inks and overprint varnishes. lyondellbasell.com Cationic polymers such as poly(diallyl dimethyl ammonium (B1175870) chloride) (polyDADMAC) are used as mordants or fixatives in coating formulations for inkjet paper to improve print quality and water-fastness. researchgate.net

Plastics Industry (Plasticizer, Stabilizer)

While this compound itself is not commonly cited as a primary plasticizer, related diallyl esters, such as diallyl phthalate (B1215562) (DAP), are used extensively as reactive plasticizers. atamanchemicals.comnih.gov Plasticizers are additives that increase the flexibility and workability of a polymer. plastics-technology.com Reactive plasticizers, like DAP, are initially incorporated to soften a polymer system for easier molding, but then they covalently bond into the polymer matrix during the curing process. atamanchemicals.com This results in a rigid final product and prevents the migration of the plasticizer over time. researchgate.net

Allyl diglycol carbonate (ADC), the monomer for CR-39, is also noted for its use in resins and as a plasticizer. indiamart.com In the synthesis of some PADC films, a plasticizer like dioctyl phthalate (DOP) is used in conjunction with the ADC monomer and an initiator. tandfonline.com

Adhesives

This compound and its derivatives are employed in the formulation of adhesives to improve their performance characteristics. The cross-linking ability of these compounds contributes to the strength and durability of the adhesive bond. polysciences.com For example, diallyl phthalate is used in adhesives and for electrical insulation materials. industrialchemicals.gov.au Research has also explored the use of diallyl compounds like diallyl bisphenol A to improve the shear strength of anaerobic adhesives. dcu.ie Furthermore, polysulfides synthesized from garlic-derived diallyl sulfide (B99878) and diallyl disulfide have been shown to form strong, environmentally friendly adhesives. nih.gov

Diallyl Dicarboxylic Acids in Polymer Development

Diallyl esters of dicarboxylic acids are a significant class of monomers in materials science, valued for their ability to form highly cross-linked thermosetting polymers. The presence of two allyl groups per molecule allows for polymerization through various mechanisms, leading to materials with a unique combination of thermal stability, mechanical strength, and chemical resistance. Research in this area focuses on synthesizing novel polymers from both petroleum-derived and bio-based diallyl dicarboxylic acids and their esters, tailoring polymer architecture for advanced applications.

One of the most commercially significant examples is the polymer derived from diallyl phthalate (DAP), an ester of the aromatic dicarboxylic acid, phthalic acid. fishersci.caatamanchemicals.com Polymers based on diallyl esters of symmetrical aromatic dicarboxylic acids, such as diallyl terephthalate, are noted for their superior electrical properties, dimensional stability, heat resistance, and resistance to chemicals. google.com The polymerization of these monomers, often initiated by peroxides like diisopropyl peroxydicarbonate, results in a rigid, cross-linked network. google.com The cured resins exhibit excellent electrical insulating properties, maintaining high insulation resistance even under conditions of high heat and humidity. atamanchemicals.com This makes them highly suitable for demanding applications in the electrical and electronics industries, including connectors, switches, circuit breakers, and insulators. atamanchemicals.comgoogle.com

The mechanical and thermal properties of diallyl phthalate-based resins are a primary reason for their use in high-performance applications. atamanchemicals.com

Table 1: Selected Properties of Diallyl Phthalate (DAP) Molded Resin

Property Value
Mechanical
Tensile Strength 30 - 48 MPa
Compressive Strength Up to 210 MPa
Rockwell Hardness M108
Thermal
Heat Resistance Up to 232°C
Electrical
Dielectric Strength Up to 16.9 x 10⁶ V/m

Data sourced from Ataman Kimya. atamanchemicals.com

Recent research has expanded into the use of diallyl derivatives of bio-based dicarboxylic acids to create more sustainable polymers. rsc.orgrsc.org For instance, a diallyl derivative of 2-pyrone-4,6-dicarboxylic acid (PDC), which can be derived from lignin (B12514952), has been synthesized and copolymerized with polydimethylsiloxane (B3030410) (PDMS). rsc.orgrsc.org The resulting polymer was further cross-linked via thiol-ene click chemistry, leading to a silicone rubber with significantly improved heat resistance and mechanical strength compared to unmodified PDMS. rsc.orgrsc.org Similarly, renewable furan-based dicarboxylic acids, such as 2,2′-bifuran-5,5′-dicarboxylic acid, have been converted into their diallyl esters for use in polymer synthesis. acs.org

The versatility of diallyl dicarboxylic acids extends to the creation of polymers with highly specialized functions. In one advanced application, the diallyl ester of 1,1-cyclopropane dicarboxylic acid serves as a monomer for anionic ring-opening polymerization. nih.gov This method allows for precise control over the polymer's molecular weight and structure, yielding metal-chelating polymers (MCPs) with reactive pendant groups. nih.gov These MCPs are designed to carry multiple metal ions and are used as reagents in highly multiplexed immunoassays like mass cytometry. nih.gov In another specialized area, ionic-imprinted polymers (IIPs) have been synthesized from diallyl dicarboxylic acids. cambridge.org These materials are engineered to selectively extract specific ions from aqueous solutions, with research demonstrating their use in capturing uranyl ions. cambridge.org

Analytical and Characterization Techniques in Diallyl Dicarbonate Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for verifying the chemical structure of diallyl dicarbonate (B1257347). These methods provide detailed information about the functional groups and the atomic arrangement within the molecule.

Fourier-Transform Infrared Spectroscopy (FTIR) is a primary tool for identifying the characteristic functional groups in diallyl dicarbonate. The FTIR spectrum of this compound and related allyl carbonates exhibits specific absorption bands that confirm its structure. Key vibrational modes include a strong C=O stretching vibration for the carbonate group, typically observed in the range of 1740–1760 cm⁻¹. Additionally, the presence of the allyl groups is confirmed by a C=C stretching band around 1640 cm⁻¹. In-situ FTIR can also be employed to monitor the progress of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous evidence for the structural integrity of this compound.

¹H NMR spectroscopy is used to identify the different types of protons and their neighboring environments. For diallyl carbonate, the spectra would show characteristic peaks for the allyl protons. rsc.orgchemicalbook.com For the closely related diallyl 2,2'-oxydiethyl dicarbonate, ¹H NMR reveals peaks for allyl protons in the δ 5.8–5.2 ppm range and ethylene (B1197577) oxide backbone protons between δ 3.6–4.2 ppm.

¹³C NMR spectroscopy is employed to identify the carbon skeleton of the molecule. Key signals for diallyl carbonate include the carbonyl carbon of the carbonate group, which appears in the range of δ 154–157 ppm, and the allyl CH₂ groups at approximately δ 68–70 ppm. For diallyl 2,2'-oxydiethyl dicarbonate, the carbonyl carbons are observed between δ 150–155 ppm. Detailed analysis of the NMR spectra allows for the verification of the compound's synthesis and purity. rsc.org

Mass Spectrometry (MS) is utilized to confirm the molecular weight of this compound and to study its fragmentation patterns. For diallyl carbonate, the molecular ion peak would be observed at an m/z corresponding to its molecular weight of 142.15 g/mol . In the case of diallyl 2,2'-oxydiethyl dicarbonate, mass spectrometry verifies its molecular weight of 274.27 g/mol .

Table 1: Spectroscopic Data for Diallyl Carbonate and Related Compounds

Technique Compound Characteristic Peaks/Signals Reference
FTIR Diallyl Carbonate C=O stretch: ~1740 cm⁻¹, C=C stretch: ~1640 cm⁻¹
FTIR Diallyl 2,2'-oxydiethyl dicarbonate C=O stretch: 1740–1760 cm⁻¹, C=C stretch: 1640 cm⁻¹
¹H NMR Diallyl Carbonate Characteristic allyl proton signals rsc.orgchemicalbook.com
¹³C NMR Diallyl Carbonate Carbonyl C: δ ~154–157 ppm, Allyl CH₂: δ ~68–70 ppm
Mass Spec Diallyl Carbonate Molecular ion peak (m/z): 142
Mass Spec Diallyl 2,2'-oxydiethyl dicarbonate Molecular weight confirmation: 274.27 g/mol

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of its synthesis and polymerization reactions.

Gas Chromatography (GC) is a powerful technique for assessing the purity of this compound and can be used to monitor the synthesis process. google.com When coupled with a mass spectrometer (GC-MS), it allows for the identification of byproducts and residual starting materials. For instance, GC has been used to compare commercially prepared samples of diethylene glycol bis(allyl carbonate), a related monomer. researchgate.net The analysis of diallyl disulphide and diallyl trisulphide has been successfully performed using GC with a flame ionization detector, demonstrating the utility of this technique for related allyl compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another valuable tool for the analysis of this compound and its derivatives. nih.gov HPLC can be used to separate non-volatile or thermally sensitive compounds, making it suitable for monitoring reactions and assessing the purity of the final product. For example, HPLC with UV detection has been effectively used for the quantification of allicin, another sulfur-containing allyl compound. nih.govresearchgate.net Size-exclusion chromatography (SEC), a type of HPLC, is particularly useful for characterizing the molecular weight distribution of polymers derived from diallyl carbonate. rsc.orgrsc.org

Table 2: Chromatographic Methods in the Analysis of Diallyl Carbonate and Related Compounds

Technique Application Key Findings Reference
Gas Chromatography (GC) Purity assessment of diallyl carbonate Allows for the separation and quantification of volatile impurities. google.com
GC-MS Identification of byproducts Confirms molecular weight of components and identifies residual solvents.
HPLC Purity and reaction monitoring Separation of non-volatile compounds and reaction products. nih.gov
Size-Exclusion Chromatography (SEC) Polymer characterization Determines molecular weight and distribution of polymers. rsc.orgrsc.org

Thermal Analysis for Polymerization Kinetics and Properties

Thermal analysis techniques are critical for studying the polymerization of this compound and for characterizing the thermal properties of the resulting polymers.

Differential Scanning Calorimetry (DSC) is widely used to investigate the thermal transitions of polymers, such as the glass transition temperature (Tg) and melting temperature (Tm). asminternational.org DSC can be used to study the polymerization kinetics by measuring the heat evolved during the reaction. rsc.orgrsc.org For polymers derived from diallyl carbonate, DSC analysis provides insights into their thermal stability and processing characteristics. For example, a polymer synthesized from diallyl carbonate and dithiols exhibits a glass transition temperature between -12 and -15 °C. wikipedia.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. researchgate.netosti.gov TGA is used to determine the temperature at which the polymer starts to degrade. rsc.org For instance, polycarbonates produced from diallyl carbonate monomers have been shown to be thermally stable up to 240-250 °C. wikipedia.org TGA, in conjunction with FTIR, can also be used to analyze the gases evolved during decomposition, offering insights into the degradation mechanism. researchgate.net

Table 3: Thermal Analysis Data for Diallyl Carbonate-based Polymers

Technique Polymer System Key Findings Reference
DSC Poly(diallyl carbonate-co-dithiol) Glass transition temperature (Tg) between -12 and -15 °C. wikipedia.org
TGA Polycarbonate from diallyl carbonate monomer Stable up to 240-250 °C. wikipedia.org
DSC & TGA Cellulose (B213188) allyl carbonate Used to investigate thermal properties. rsc.orgresearchgate.net

Rheological Studies of this compound Formulations

Rheological studies are important for understanding the flow behavior of this compound formulations, which is crucial for processing and application.

The viscosity of this compound and its formulations is a key rheological parameter. The viscosity of the monomer affects mixing with initiators and other additives, as well as the filling of molds. Diallyl diglycol carbonate, a related compound, has a reported viscosity of 9 cS at 20 °C. nih.gov Polymers synthesized from diallyl carbonate can exhibit high viscosity. wikipedia.org The study of how viscosity changes with temperature and shear rate provides valuable information for optimizing processing conditions such as casting and coating. While detailed rheological studies specifically on this compound are not extensively reported, the viscosity data available for related compounds underscores the importance of these measurements for practical applications.

Table 4: Viscosity Data for Related Allyl Carbonates

Compound Viscosity Temperature Reference
Diallyl Diglycol Carbonate 9 cS 20 °C nih.gov
Diallyl 2,2'-oxydiethyl dicarbonate 17 mm²/s Not Specified chemicalbook.com

Environmental Fate and Toxicological Studies Relevant to Research

Environmental Degradation Pathways

The environmental fate of Diallyl dicarbonate (B1257347) is determined by several key degradation pathways, including its breakdown by microorganisms, its reaction with water, and its behavior upon release into the environment.

Diallyl dicarbonate is considered to be readily biodegradable. chemos.de Studies show a significant degradation rate, indicating that it is unlikely to persist in the environment for extended periods. chemos.de In one study, the substance achieved 86% degradation over a 28-day period. chemos.de This susceptibility to microbial breakdown suggests a low potential for long-term persistence. chemos.de Furthermore, based on its logP value of 1.54 and water solubility, its bioaccumulation potential is estimated to be low. Official assessments have determined the analogous compound, diallyl 2,2'-oxydiethyl dicarbonate, to be not persistent. nite.go.jp

Table 1: Biodegradation of Diallyl 2,2'-oxydiethyl dicarbonate Data for an analogous compound.

ParameterDegradation RateTime FrameMethod
Oxygen Depletion86%28 daysNot Specified

Source: Chemos GmbH&Co.KG Safety Data Sheet chemos.de

Hydrolysis, the breakdown of a compound due to reaction with water, is a potential degradation pathway for this compound. For the related compound diallyl diglycol carbonate (also known as CR-39), hydrolysis of the carbonate ester groups is expected to be slow under ambient, neutral pH conditions, largely due to its low water solubility. industrialchemicals.gov.au However, the reaction can be accelerated by higher temperatures or acidic/caustic conditions. industrialchemicals.gov.au Complete hydrolysis would yield resulting species such as carbon dioxide and allyl alcohol. industrialchemicals.gov.au Another analogue, diallyl 2,2'-oxydiethyl dicarbonate, hydrolyzes in the presence of water to produce diethylene glycol and allyl alcohol.

Photodegradation, or breakdown by light, has also been assessed for analogues. The photodegradation half-life for diallyl diglycol carbonate was calculated using the EPIWIN/AOPWIN Program (v1.90), which estimated the hydroxyl radical rate constant, a key factor in atmospheric degradation. industrialchemicals.gov.au

Table 2: Calculated Photodegradation Data for Diallyl Diglycol Carbonate Data for an analogous compound.

ParameterCalculated ValueMethod
Hydroxyl Radical Rate Constant73.28 E-12 cm³/molecule-secEPIWIN/AOPWIN Program (v1.90)

Source: Australian Industrial Chemicals Introduction Scheme (AICIS) industrialchemicals.gov.au

To prevent environmental contamination, specific pollution control measures are critical when handling this compound. Environmental precautions include keeping the substance away from drains, surface water, and groundwater. chemos.de Discharge into the environment must be avoided. echemi.com In the event of a spill, it is crucial to prevent the chemical from entering drains and to contain the material. echemi.com Contaminated washing water should be retained and disposed of properly. chemos.de

Waste treatment protocols designate this compound as a dangerous waste. Therefore, only approved and properly sealed containers should be used for its disposal. chemos.deechemi.com Contaminated packaging must be handled with the same precautions as the substance itself. chemos.de These measures are designed to minimize environmental release and mitigate the potential for pollution of watercourses. chemos.deechemi.com

Hydrolysis and Photodegradation Studies

Mechanisms of Oxidative Stress

Research has identified specific mechanisms through which this compound can induce oxidative stress at a cellular level, primarily involving the action of carbonate radicals.

Diallyl carbonate (DAC) has been shown to initiate lipid peroxidation, a key process in cellular oxidative stress, through the action of carbonate radicals (CO₃•⁻). In biological systems, highly reactive hydroxyl radicals (•OH) can be rapidly converted into carbonate radicals within the carbonate–bicarbonate buffering system. researchgate.netnih.govmdpi.com While carbonate radicals are less reactive than hydroxyl radicals, they are still highly active and can react with critical biomolecules. researchgate.net This process of lipid peroxidation involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) found in cell membranes, which can lead to cell damage. mdpi.com The propensity of DAC to induce this oxidative damage is linked to the high reaction rate constants for the interaction between carbonate radicals and the diallyl structure.

The primary mechanism by which carbonate radicals initiate lipid peroxidation is through the abstraction of a hydrogen atom from a diallyl carbon atom (a carbon atom situated between two double bonds). researchgate.netnih.gov Theoretical studies using density functional theory (DFT) have confirmed that this reaction pathway is the most favorable. researchgate.netnih.govmdpi.com

The hydrogen abstraction from a diallyl carbon exhibits the highest reaction rate and the lowest energy barrier compared to hydrogen abstraction from other positions, such as a mono-allylic carbon. researchgate.netnih.govresearchgate.net This indicates it is the most kinetically and thermodynamically spontaneous process. researchgate.netnih.govmdpi.com The reaction rate constant for hydrogen abstraction from the diallyl carbon by carbonate radicals is significantly greater—approximately 43 times higher—than that from a mono-allyl carbon atom. researchgate.netnih.govdntb.gov.ua This strong preference for abstracting hydrogen from the diallyl position is the foundational step that triggers the lipid peroxidation chain reaction. mdpi.com

Table 3: Reaction Rate Constants for Diallyl Carbonate-Induced Lipid Peroxidation

Reaction TypeRate Constant (s⁻¹/(mole/cm³))
Hydrogen abstraction from diallyl carbon1.208 × 10⁻²²
Hydrogen abstraction from allyl carbon1.375 × 10⁻²⁵
Addition of carbonate radicals1.078 × 10⁻²⁵

Source: Benchchem

Table 4: Energy Barriers for Hydrogen Abstraction by Carbonate Radicals Based on a model polyunsaturated fatty acid.

Hydrogen Atom PositionRelative Energy Barrier (kcal/mol)Reactivity Preference
Diallylic Carbon6.186Highest
Mono-allylic CarbonHigher than diallylicModerate
Isolated Carbon14.573Low
Double-bonded CarbonHighestLowest

Source: ResearchGate, MDPI mdpi.comresearchgate.net

Q & A

Q. What are the key safety considerations when handling diallyl dicarbonate in laboratory settings?

this compound requires strict adherence to engineering controls (e.g., local exhaust ventilation) and personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene) and safety goggles. Handling should occur in well-ventilated areas to minimize inhalation risks. Contaminated PPE must be removed before entering non-lab zones. In case of spills, use adsorbents like silica gel or activated carbon, and avoid water jets to prevent environmental contamination .

Q. How does this compound impact aquatic ecosystems?

this compound is classified as highly toxic to aquatic organisms (GHS09) and poses long-term environmental hazards. Its release into water systems requires immediate containment using absorbent materials and notification of regulatory authorities. Despite being biodegradable ( ), its acute toxicity necessitates stringent disposal protocols to prevent ecosystem disruption. Researchers must comply with transport regulations (UN3082, Class 9) to mitigate accidental exposure .

Q. What methods are recommended for characterizing this compound’s physicochemical properties?

Key techniques include:

  • Differential Scanning Calorimetry (DSC) for determining melting points (−4°C).
  • Viscometry to measure dynamic viscosity (9 cP at 25°C).
  • Refractometry for refractive index analysis (n20/D 1.451).
  • Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment. These methods are critical for ensuring batch consistency in polymerization studies .

Advanced Research Questions

Q. How can researchers optimize polymerization conditions for this compound-derived polymers?

Polymerization requires strict oxygen-free environments to prevent side reactions. Use radical initiators (e.g., azobisisobutyronitrile) at 60–80°C under inert gas (N₂/Ar). Monitor reaction kinetics via Fourier-Transform Infrared Spectroscopy (FTIR) to track carbonate group consumption. Post-polymerization, purify using solvent fractionation (e.g., ethanol/chloroform mixtures) and characterize thermal stability via Thermogravimetric Analysis (TGA) .

Q. What experimental designs address contradictions in this compound’s toxicological data?

While acute oral toxicity (LD₅₀: 416 mg/kg) and skin irritation are well-documented ( ), chronic toxicity and bioaccumulation potential remain unclear. Researchers should combine:

  • In vitro assays (e.g., 3T3 fibroblast cytotoxicity tests).
  • Computational models (QSAR, molecular docking) to predict endocrine disruption risks.
  • Long-term ecotoxicological studies using Daphnia magna to assess LC₅₀ under varied pH/temperature conditions .

Q. How can computational chemistry resolve gaps in this compound’s environmental persistence data?

Leverage quantum mechanical simulations (e.g., DFT) to model hydrolysis pathways and predict degradation products. Molecular dynamics (MD) simulations can assess interactions with aquatic organic matter (e.g., humic acids). Pair these with high-throughput biodegradability assays (OECD 301F) to validate computational predictions .

Q. What strategies mitigate analytical challenges in quantifying trace this compound in complex matrices?

Employ Solid-Phase Microextraction (SPME) coupled with GC-MS for trace detection in water or soil. For biological samples, use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards to correct matrix effects. Method validation should include recovery studies (spiked concentrations: 0.1–10 ppm) .

Methodological Considerations Table

Research AspectRecommended TechniqueKey ParametersReference
Toxicity ScreeningOECD 423 Acute Oral ToxicityLD₅₀ determination
Polymer CharacterizationGel Permeation Chromatography (GPC)Mn, Mw, PDI
Environmental FateQSAR ModelingBiodegradation half-life
Exposure ControlAir Sampling (NIOSH Method 1003)Airborne concentration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.